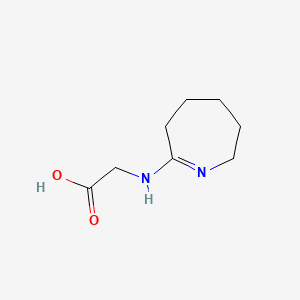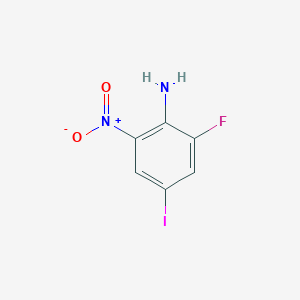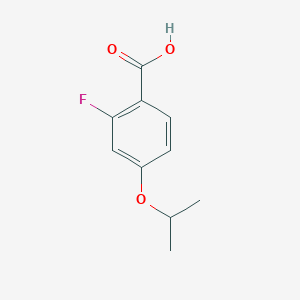
N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine” is a chemical compound with the molecular formula C7H11N3 . It is also known by other names such as Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, and 3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide .
Molecular Structure Analysis
The molecular structure of “N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine” can be represented by the canonical SMILES stringC1CCC(=NCC1)NC#N . The compound has a molecular weight of 137.18 g/mol . Physical And Chemical Properties Analysis
“N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine” has a molecular weight of 137.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass is 137.095297364 g/mol , and its topological polar surface area is 48.2 Ų .科学的研究の応用
-
N-(3-(TRIFLUOROMETHYL)PHENYL)-3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-AMINE HYDROCHLORIDE
-
2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Application: This compound was synthesized and evaluated for antiproliferative activity on a panel of cancer cell lines .
- Method: The compound was tested for inhibition of tubulin polymerization, and cell cycle effects .
- Results: The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
-
Functionalized 1,6-Naphthyridines
- Application: 1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
- Method: The synthesis and biological applications of 1,6-naphthyridines have been well explored by the scientific community .
- Results: A complete correlation of synthesis with biological activity remains elusive .
-
Functionalized 1,6-Naphthyridines
- Application: 1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
- Method: The synthesis and biological applications of 1,6-naphthyridines have been well explored by the scientific community .
- Results: A complete correlation of synthesis with biological activity remains elusive .
特性
IUPAC Name |
2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)6-10-7-4-2-1-3-5-9-7/h1-6H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQYXZXRHAHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009184 |
Source


|
| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |
CAS RN |
90152-88-8 |
Source


|
| Record name | Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090152888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)


![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)









